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For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern synthetic

chemistry. Rhodium complexes, in particular, have demonstrated remarkable utility in a wide

array of catalytic transformations. This guide provides a detailed comparison of the efficacy of

rhodium complexes featuring O-Toluenesulfonamide-containing ligands, primarily focusing on

their application in asymmetric transfer hydrogenation (ATH), and contrasts their performance

with other prominent rhodium-based catalytic systems.

Performance in Asymmetric Transfer Hydrogenation
of Ketones
A key area where rhodium complexes with O-Toluenesulfonamide ligands, such as N-(p-

toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN), have excelled is in the

asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols. These reactions are

valued for their operational simplicity and use of safe, readily available hydrogen donors like

formic acid or isopropanol.

Comparison with Other Metal-TsDPEN Catalysts
The catalytic performance of the TsDPEN ligand is not limited to rhodium. Iridium (Ir) and

Ruthenium (Ru) complexes bearing the same ligand are also effective catalysts for ATH. The
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choice of metal center can significantly influence the catalyst's activity and the optimal reaction

conditions.

Table 1: Comparison of Metal-TsDPEN Catalysts in the Asymmetric Transfer Hydrogenation of

Acetophenone

Catalyst
Precurs
or

Ligand
Substra
te

Hydrog
en
Donor

Solvent
Convers
ion (%)

ee (%) Ref.

[CpRhCl

2]2

(R,R)-

TsDPEN

Acetophe

none
HCOONa Water >99 97 [1][2]

[CpIrCl2]

2

(R,R)-

TsDPEN

Acetophe

none
HCOONa Water 99 93 [1][2]

[RuCl2(p-

cymene)]

2

(R,R)-

TsDPEN

HCOOH/

NEt3

Azeotrop

e
>98 97 [2]

Data compiled from multiple sources for comparative purposes. Conditions may vary slightly

between studies.

As evidenced in Table 1, the Rh(III)-TsDPEN catalyst demonstrates exceptional efficiency for

the ATH of acetophenone in aqueous media, achieving high conversion and enantioselectivity.

[1][2] While the Iridium and Ruthenium counterparts also exhibit excellent performance, the

rhodium catalyst is noted to be particularly efficient in water, presenting a significant advantage

in terms of green chemistry.[1] The reaction medium plays a crucial role, with the Rh-TsDPEN

system showing lower efficacy in isopropanol or formic acid/triethylamine azeotrope compared

to aqueous sodium formate.[2]

Comparison with Rhodium-Phosphine Catalysts
Chiral phosphine ligands represent another major class of ligands for rhodium-catalyzed

asymmetric hydrogenation. A direct, side-by-side comparison with O-Toluenesulfonamide
ligands under identical conditions is not always available in the literature. However, by

examining the data for the hydrogenation of similar substrates, a general comparison can be

made.
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Table 2: Performance Comparison of Rh-TsDPEN and Rh-Phosphine Catalysts in Asymmetric

Ketone Reduction

Catalyst
System

Substrate
Hydrogen
Source

Conversion
(%)

ee (%) Ref.

[Cp*RhCl2]2 /

(R,R)-

TsDPEN

Acetophenon

e

HCOONa

(aq)
>99 97 [1][2]

[Rh(COD)2]B

F4 / (R)-H8-

BINAP

1,5-enyne-

tethered

cyclobutanon

e

H2 82 97.5 [3]

[Rh(COD)Cl]

2 / (R)-BINAP

Cyclohexylall

ene

Sodium p-

toluenesulfina

te

Good 86 [4]

This table presents data from different reaction types (transfer hydrogenation vs. hydrogenation

with H2) for a broader perspective on ligand efficacy.

It is important to note that the data in Table 2 is for different types of hydrogenation reactions.

Rh-phosphine catalysts, such as those with BINAP derivatives, are highly effective for the

asymmetric hydrogenation of various functionalized olefins and ketones, often using molecular

hydrogen.[3][4] The Rh-TsDPEN system, on the other hand, is a leading catalyst for

asymmetric transfer hydrogenation. The choice between these catalyst systems will largely

depend on the specific substrate and the desired reaction conditions (e.g., use of H2 gas vs. a

liquid hydrogen donor).

Experimental Protocols
A detailed, reproducible experimental procedure is crucial for success in catalytic reactions.

Below is a representative protocol for the asymmetric transfer hydrogenation of a ketone using

a Rh-TsDPEN catalyst.
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General Procedure for Asymmetric Transfer
Hydrogenation of Acetophenone
To a mixture of [Cp*RhCl2]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in a reaction

vessel is added 5 mL of a 5:2 mixture of formic acid and triethylamine (azeotrope). The mixture

is stirred at room temperature for 10 minutes to allow for the in-situ formation of the active

catalyst. Following this, acetophenone (1 mmol) is added to the solution. The reaction mixture

is then stirred at 40°C for the specified time. After completion of the reaction (monitored by TLC

or GC), the solvent is removed under reduced pressure. The residue is then purified by column

chromatography on silica gel to afford the corresponding chiral alcohol. The enantiomeric

excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle and Mechanistic Insights
The catalytic cycle for the asymmetric transfer hydrogenation of ketones with Rh(III)-TsDPEN

catalysts is a well-studied process. The N-H group of the sulfonamide ligand plays a crucial role

in the hydrogen transfer step, participating in a concerted, metal-ligand bifunctional

mechanism.

Catalytic Cycle

[CpRh(H)(TsDPEN)]

Six-membered Pericyclic
Transition State

 + Ketone (R2C=O)

[CpRh(OR)(H-TsDPEN)]Hydride and Proton Transfer

Catalyst Regeneration
 + H-donor

- Chiral Alcohol (R2CHOH)

Click to download full resolution via product page

Caption: Proposed catalytic cycle for Rh-TsDPEN catalyzed ATH.

The cycle begins with the active rhodium hydride species. The ketone substrate coordinates to

the metal center, followed by the formation of a six-membered pericyclic transition state. In this

key step, the hydride is transferred from the rhodium to the carbonyl carbon, while the proton

from the sulfonamide's N-H group is transferred to the carbonyl oxygen. This concerted step is
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responsible for the high enantioselectivity observed. The resulting rhodium alkoxide is then

protonated by the hydrogen donor (e.g., formic acid), releasing the chiral alcohol product and

regenerating the active rhodium hydride catalyst to complete the cycle.

In conclusion, rhodium complexes with O-Toluenesulfonamide ligands, particularly the

TsDPEN ligand, are highly effective and enantioselective catalysts for the asymmetric transfer

hydrogenation of ketones. They offer a practical and environmentally benign alternative to other

reduction methods. While direct comparisons with phosphine-based systems can be complex

due to differing reaction types, the data presented herein provides valuable insights for

researchers in selecting the most appropriate catalytic system for their specific synthetic needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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